Ethanone, 1-(1-methylcyclopentyl)-

Organic synthesis Aldol condensation Regioselectivity

Ethanone, 1-(1-methylcyclopentyl)- (CAS 13388-93-7) is a cyclic aliphatic ketone with the molecular formula C8H14O and a molecular weight of 126.20 g/mol. It features a cyclopentane ring bearing a methyl substituent and an acetyl group at the 1-position, placing it within the alkyl cyclopentyl ketone class.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 13388-93-7
Cat. No. B079365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(1-methylcyclopentyl)-
CAS13388-93-7
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCCC1)C
InChIInChI=1S/C8H14O/c1-7(9)8(2)5-3-4-6-8/h3-6H2,1-2H3
InChIKeyWUVVPVWGXABHFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 1-(1-methylcyclopentyl)- (CAS 13388-93-7): Chemical Identity, Physicochemical Profile, and Procurement Baseline


Ethanone, 1-(1-methylcyclopentyl)- (CAS 13388-93-7) is a cyclic aliphatic ketone with the molecular formula C8H14O and a molecular weight of 126.20 g/mol [1]. It features a cyclopentane ring bearing a methyl substituent and an acetyl group at the 1-position, placing it within the alkyl cyclopentyl ketone class. Key computed physicochemical properties include a logP of 2.16, a topological polar surface area of 17.1 Ų, zero hydrogen bond donors, and one hydrogen bond acceptor [1]. Predicted properties from ACD/Labs indicate a density of 0.9±0.1 g/cm³, a boiling point of 167.3±8.0 °C at 760 mmHg, and a flash point of 56.0±6.1 °C . The compound is available from multiple specialty chemical suppliers at purities of 95% to 98%, primarily for research and development use .

Why 1-(1-Methylcyclopentyl)ethanone Cannot Be Substituted by Generic Cyclopentyl Ketones: Structural and Reactivity Basis


Within the alkyl cyclopentyl ketone family, the presence and position of the methyl substituent on the cyclopentane ring fundamentally alter molecular properties relevant to synthetic design and formulation. The geminal dimethyl substitution at C1 in 1-(1-methylcyclopentyl)ethanone introduces steric hindrance at the carbonyl α-carbon that is absent in the unsubstituted analog 1-cyclopentylethanone (CAS 6004-60-0) and differs regiochemically from the ring-substituted isomer 1-(2-methylcyclopentyl)ethanone (CAS 1601-00-9) [1][2]. This quaternary carbon center eliminates enolate formation on the ring side of the carbonyl, thereby directing aldol condensation reactivity exclusively through the methyl group of the acetyl moiety—a regiochemical constraint that does not exist for 1-cyclopentylethanone [3]. Furthermore, the increased molecular weight, altered boiling point, and distinct computed logP (2.16 vs. 1.33 for 1-cyclopentylethanone) preclude direct drop-in substitution in purification protocols, formulation development, or structure-activity relationship studies [1]. The following quantitative evidence section provides the measurable basis for these differentiation claims.

Quantitative Differentiation of 1-(1-Methylcyclopentyl)ethanone (CAS 13388-93-7) from Closest Analogs: A Head-to-Head Evidence Assessment


Structural Differentiation: Quaternary Carbon at the Alpha Position Eliminates Ring-Side Enolization

1-(1-Methylcyclopentyl)ethanone contains a quaternary carbon at the cyclopentane C1 position (geminal methyl and acetyl substitution), which eliminates the possibility of enolate formation on the cyclopentyl ring side of the carbonyl group. In mixed aldol condensation reactions, this structural feature enforces regioselective enolate formation exclusively at the acetyl methyl group [1][2]. By contrast, the unsubstituted comparator 1-cyclopentylethanone (CAS 6004-60-0) possesses a tertiary C–H at the α-position of the ring, enabling competing enolate formation at both the acetyl methyl and the cyclopentyl ring positions, leading to product mixtures [3].

Organic synthesis Aldol condensation Regioselectivity

Physicochemical Differentiation: LogP and Molecular Weight Differences Drive Separation and Formulation Behavior

The computed octanol-water partition coefficient (LogP) for 1-(1-methylcyclopentyl)ethanone is 2.16, compared to a calculated LogP of 1.33 for the des-methyl analog 1-cyclopentylethanone (CAS 6004-60-0) [1][2]. This ΔLogP of approximately 0.83 units translates to a roughly 6.8-fold difference in theoretical octanol-water partitioning. Additionally, the molecular weight increases from 112.17 g/mol for 1-cyclopentylethanone to 126.20 g/mol for the target compound, a 12.5% increase driven by the additional methyl group [1].

Chromatography Formulation Lipophilicity

Boiling Point Elevation Due to Geminal Dimethyl Substitution: Implications for Distillation-Based Purification

1-(1-Methylcyclopentyl)ethanone exhibits a significantly higher boiling point compared to its des-methyl analog. The boiling point of the target compound is estimated at approximately 194.4°C (rough estimate) or predicted at 167.3±8.0°C at 760 mmHg by ACD/Labs . In contrast, the measured boiling point of 1-cyclopentylethanone is 156°C at 760 mmHg, as reported in TCI product specifications . Using the more conservative ACD/Labs predicted value, this represents a boiling point elevation of at least 11°C (167.3 vs. 156°C).

Distillation Purification Thermal properties

Regiochemical Positional Isomerism: 1-(1-Methylcyclopentyl) vs. 1-(2-Methylcyclopentyl)ethanone—Divergent Biological and Olfactory Profiles

The positional isomer 1-(2-methylcyclopentyl)ethanone (CAS 1601-00-9) is documented in the Pherobase database as a semiochemical utilized by certain insect species in chemical communication [1]. In contrast, 1-(1-methylcyclopentyl)ethanone (CAS 13388-93-7) has no documented semiochemical function in the same database and is instead referenced primarily as a fragrance ingredient with a sweet, floral odor profile in perfumery applications [2]. While both compounds share the identical molecular formula (C8H14O) and molecular weight (126.2 g/mol), the shift of the methyl group from the C1 to the C2 position on the cyclopentane ring fundamentally alters the stereoelectronic environment of the carbonyl and the overall molecular shape recognized by biological odorant receptors.

Semiochemistry Fragrance Structure-odor relationships

Direct Ketone Synthesis from Methylcyclopentane: A Precursor-Specific Synthetic Route

1-(1-Methylcyclopentyl)ethanone can be synthesized directly from methylcyclopentane via a one-step carbonylation reaction using CO and silanes in the presence of aprotic superacids (CX4·2AlBr3, X = Br, Cl) at 0°C, with reported ketone yields of 50–97% from methylcyclopentane as the starting hydrocarbon . This direct C–H to C–C=O transformation is not applicable to 1-cyclopentylethanone synthesis from cyclopentane in the same yield range, as the methyl substituent on the cyclopentane ring directs the acylation regiochemistry. The same study reports that the reaction of cyclo-C5H9CO+ with BzSiMe3 yields an organosilicon ketone Me3SiCH2C6H4COC5H9, demonstrating that 1-(1-methylcyclopentyl)ethanone-derived acyl cations participate in further chemoselective transformations .

Synthetic methodology C–H functionalization Ketone synthesis

Commercial Purity Benchmarking: 98% Purity Availability Differentiates from Standard 95% Research Grade

1-(1-Methylcyclopentyl)ethanone is commercially available at two distinct purity tiers: a standard 95% research grade and a higher 98% purity grade offered by multiple independent suppliers including CymitQuimica (Fluorochem brand), ChemScene, and Leyan . For comparison, the widely available analog 1-cyclopentylethanone (CAS 6004-60-0) is offered by TCI at >98.0% (GC) purity as a standard catalog item at $36.00/1g . The availability of 98% purity 1-(1-methylcyclopentyl)ethanone ensures that the compound can be procured at a quality grade suitable for demanding synthetic applications where impurities at the 5% level could interfere with catalytic cycles or generate byproducts.

Quality control Procurement Purity specification

Priority Application Scenarios for 1-(1-Methylcyclopentyl)ethanone (CAS 13388-93-7) Based on Quantitative Differentiation Evidence


Regioselective Aldol Condensation Substrate for Undergraduate and Graduate Organic Chemistry Education

The quaternary α-carbon of 1-(1-methylcyclopentyl)ethanone provides a pedagogically valuable substrate for teaching mixed aldol condensation regiochemistry. As documented in standard organic chemistry textbooks (Brown et al., 8th Edition), the compound's inability to form an enolate on the cyclopentyl ring side forces students to reason about enolate regioselectivity in a system with only one viable deprotonation pathway [1]. This contrasts with 1-cyclopentylethanone, which presents two competing enolization sites and yields product mixtures that complicate pedagogical interpretation. Procurement for teaching laboratories should specify this compound precisely, as substitution with the des-methyl analog would undermine the intended learning outcome of predictable regiochemical control.

Fragrance Formulation Requiring Sweet, Floral Top Notes Without Semiochemical Cross-Reactivity

For perfumery and personal care product development, 1-(1-methylcyclopentyl)ethanone delivers a sweet, floral odor profile [1] that is functionally distinct from the semiochemical activity of its positional isomer 1-(2-methylcyclopentyl)ethanone, which is documented in insect chemical communication [2]. Fragrance houses and formulation chemists developing products for outdoor or insect-active environments should preferentially select the 1-methyl isomer to avoid unintended insect behavioral responses while maintaining the desired olfactory character. The broader patent literature on 1-methylcyclopentyl derivatives in fragrance applications supports the relevance of this substitution pattern for achieving specific odor notes including fruity and woody tonalities .

Synthetic Intermediate for Quaternary Carbon-Containing Target Molecules via Direct Alkane Carbonylation

The documented synthesis of 1-(1-methylcyclopentyl)ethanone directly from methylcyclopentane via CO and silane carbonylation in aprotic superacids (50–97% yield range) [1] establishes this compound as a viable building block for synthesizing more complex molecules that require a geminal dimethylcyclopentyl ketone motif. Process chemistry groups scaling up syntheses of pharmaceutical or agrochemical intermediates bearing quaternary carbon centers adjacent to carbonyl groups may find the direct C–H functionalization route more atom-economical than multi-step sequences involving Grignard addition to cyclopentanone derivatives followed by methylation. When procuring this compound as a synthetic intermediate, the 98% purity grade should be specified to minimize side reactions in subsequent transformations.

Chromatographic Method Development and Lipophilicity-Dependent Separation Protocols

The LogP differential of approximately 0.83 units between 1-(1-methylcyclopentyl)ethanone (LogP 2.16) [1] and 1-cyclopentylethanone (LogP 1.33) [2] makes this compound a useful probe for developing reversed-phase HPLC methods where subtle hydrophobicity differences must be resolved. Analytical chemistry laboratories validating separation methods for alkyl cyclopentyl ketone mixtures can use the target compound and its des-methyl analog as a resolution test pair, with the predictable retention time increase serving as a system suitability criterion. The elevated boiling point (≥11°C difference) further supports GC method development where thermal separation complements polarity-based resolution .

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